N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide
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Overview
Description
N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 1H-indole-7-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The C=N bond can be reduced to form the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents at the nitro position.
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and the indole moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide is unique due to the presence of both the nitro group and the indole moiety. The nitro group enhances its reactivity and potential for various chemical transformations, while the indole moiety contributes to its biological activity and binding interactions with molecular targets .
Properties
Molecular Formula |
C16H12N4O3 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c21-16(14-3-1-2-12-8-9-17-15(12)14)19-18-10-11-4-6-13(7-5-11)20(22)23/h1-10,17H,(H,19,21)/b18-10+ |
InChI Key |
HOCVLMLSRSMKIY-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC=C2 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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